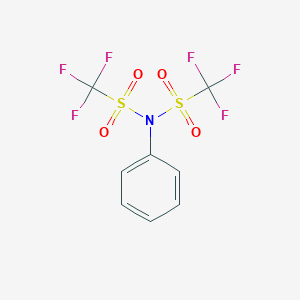

Phenyl triflimide

Description

The exact mass of the compound N,N-Bis(trifluoromethylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOHEXPTUTVCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191030 | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37595-74-7 | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37595-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl triflimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37595-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyltrifluoromethanesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL TRIFLIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIC0LRR43X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Triflimide: A Comprehensive Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as phenyl triflimide or PhNTf₂, has emerged as a cornerstone reagent in modern organic synthesis. Its stability, ease of handling, and unique reactivity have established it as a valuable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group, a highly effective leaving group. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations. This compound is a stable, crystalline, and easy-to-handle triflating agent, making it a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).[1][2][3] It is particularly effective for the triflation of phenols, amines, and carbonyl compounds, generating triflate intermediates that are pivotal in a wide array of subsequent reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5]

Core Applications: Triflation Reactions

This compound serves as a versatile reagent for the conversion of various functional groups into their corresponding triflates. The triflate group is an excellent leaving group, thus activating the substrate for subsequent nucleophilic substitution or cross-coupling reactions.

Triflation of Phenols

The conversion of phenols to aryl triflates is a fundamental transformation in organic synthesis, as it sets the stage for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This compound offers an efficient and often high-yielding method for this conversion.[6]

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Phenyl triflate | 85 |

| 2 | 4-Methoxyphenol | 4-Methoxyphenyl triflate | 91 |

| 3 | 4-Nitrophenol | 4-Nitrophenyl triflate | 88 |

| 4 | 4-Chlorophenol | 4-Chlorophenyl triflate | 89 |

| 5 | 2-Naphthol | 2-Naphthyl triflate | 82 |

| 6 | 4-Hydroxybenzaldehyde | 4-Formylphenyl triflate | 86 |

| 7 | 3,5-Dimethylphenol | 3,5-Dimethylphenyl triflate | 87 |

| 8 | 4-tert-Butylphenol | 4-tert-Butylphenyl triflate | 90 |

| 9 | 2-Hydroxybiphenyl | Biphenyl-2-yl triflate | 69 |

Table adapted from a microwave-assisted protocol. Reactions were performed with 1.0 equiv. of phenol, 1.0 equiv. of PhNTf₂, and 3.0 equiv. of K₂CO₃ in THF at 120 °C for 6 minutes under microwave irradiation.[6]

Synthesis of Enol Triflates from Carbonyl Compounds

This compound is particularly advantageous for the synthesis of enol triflates from ketones and other carbonyl compounds. It is often superior to triflic anhydride in these transformations, providing higher yields and better selectivity.[1][5] The resulting vinyl triflates are versatile intermediates for the construction of complex carbon skeletons.

| Entry | Carbonyl Substrate | Base | Product | Yield (%) |

| 1 | β-Tetralone | KHMDS | 3,4-Dihydronaphthalen-2-yl triflate | 97-98 |

| 2 | Cyclohexanone | NaHMDS | Cyclohex-1-en-1-yl triflate | 90 |

| 3 | 2-Methylcyclohexanone | LiHMDS | 2-Methylcyclohex-1-en-1-yl triflate | 78 |

| 4 | Acetophenone | KHMDS | 1-Phenylvinyl triflate | 85 |

| 5 | Propiophenone | LDA | (Z)-1-Phenylprop-1-en-1-yl triflate | 82 (Z:E >95:5) |

Yields are for isolated products. Reaction conditions typically involve the use of a strong, non-nucleophilic base to generate the enolate, followed by trapping with PhNTf₂ at low temperatures.[7]

Triflation of Amines

This compound is also utilized for the triflation of primary and secondary amines to form triflamides. This reaction is particularly useful for the protection of amines or for activating them for subsequent transformations.[1][5]

| Entry | Amine Substrate | Base | Product | Yield (%) |

| 1 | Aniline | Pyridine | N-Phenyltriflamide | 88 |

| 2 | Dibenzylamine | Et₃N | N,N-Dibenzyltriflamide | 92 |

| 3 | Piperidine | DBU | 1-(Trifluoromethylsulfonyl)piperidine | 95 |

| 4 | (R)-α-Methylbenzylamine | 2,6-Lutidine | (R)-N-(1-Phenylethyl)triflamide | 85 |

Reaction conditions generally involve an amine substrate, PhNTf₂, and a suitable base in an aprotic solvent.

Experimental Protocols

Protocol 1: Microwave-Assisted Triflation of 4-Methoxyphenol

Materials:

-

4-Methoxyphenol (2.0 mmol, 248 mg)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg)

-

Potassium carbonate (K₂CO₃) (6.0 mmol, 828 mg)

-

Anhydrous tetrahydrofuran (THF) (3.0 mL)

-

Microwave reaction vial (10 mL) with a septum cap

Procedure:

-

To the microwave reaction vial, add 4-methoxyphenol, N-phenyl-bis(trifluoromethanesulfonimide), and potassium carbonate.

-

Add anhydrous THF to the vial and seal it with the septum cap.

-

Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[6]

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxyphenyl triflate as a colorless oil.

Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl Triflate

Materials:

-

β-Tetralone (31.5 mmol, 4.60 g)

-

Anhydrous tetrahydrofuran (THF) (120 mL)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (31.5 mmol)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol, 10.7 g)

-

Three-necked round-bottomed flask (500 mL) equipped with a magnetic stir bar, rubber septa, and an argon inlet.

Procedure:

-

To the oven-dried three-necked flask under an argon atmosphere, add β-tetralone and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture in one portion.

-

Allow the reaction to warm to 0 °C and stir for 4 hours.[7]

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to yield 3,4-dihydronaphthalen-2-yl triflate as a colorless oil.

Subsequent Transformations: Cross-Coupling Reactions

The aryl and vinyl triflates synthesized using this compound are exceptionally versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. These reactions are fundamental for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[4]

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Aryl and vinyl triflates are excellent electrophilic partners in this reaction.

| Entry | Aryl Triflate | Boronic Acid | Product | Yield (%) |

| 1 | Phenyl triflate | Phenylboronic acid | Biphenyl | 95 |

| 2 | 4-Methoxyphenyl triflate | 4-Acetylphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 92 |

| 3 | 2-Naphthyl triflate | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)naphthalene | 88 |

| 4 | 3,4-Dihydronaphthalen-2-yl triflate | Phenylboronic acid | 2-Phenyl-3,4-dihydronaphthalene | 91 |

Typical reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent (e.g., toluene, dioxane, or DMF) at elevated temperatures.

Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. Vinyl triflates are particularly good substrates for this reaction, allowing for the stereospecific formation of dienes.

| Entry | Vinyl Triflate | Organostannane | Product | Yield (%) |

| 1 | Cyclohex-1-en-1-yl triflate | Tributyl(vinyl)stannane | 1-Vinylcyclohexene | 85 |

| 2 | 3,4-Dihydronaphthalen-2-yl triflate | Tributyl(phenyl)stannane | 2-Phenyl-3,4-dihydronaphthalene | 88 |

| 3 | (Z)-1-Phenylprop-1-en-1-yl triflate | Tributyl(phenylethynyl)stannane | (Z)-1,4-Diphenylbut-1-en-3-yne | 79 |

Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), an additive (e.g., LiCl), and a solvent (e.g., THF or DMF) at room temperature or with gentle heating.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical processes involving this compound.

References

- 1. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 2. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]

- 3. Bis(trifluoromethanesulfonyl)aniline - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]

Phenyl triflimide chemical properties and structure.

An In-depth Technical Guide to Phenyl Triflimide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylbis(trifluoromethanesulfonimide), commonly known as this compound, is a versatile and highly effective triflating reagent in organic synthesis.[1][2] Its stability, ease of handling, and unique reactivity make it an indispensable tool for the introduction of the trifluoromethanesulfonyl (triflyl) group onto a wide range of substrates. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid that is stable and non-hygroscopic, making it convenient to handle and store compared to other triflating agents like triflic anhydride.[2][3] Its structure features a phenyl group attached to a nitrogen atom, which is in turn bonded to two highly electron-withdrawing trifluoromethanesulfonyl groups.[3] This configuration is key to its reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | [4] |

| Synonyms | N,N-Bis(trifluoromethylsulfonyl)aniline, this compound, Tf2NPh | [4] |

| CAS Number | 37595-74-7 | [5] |

| Chemical Formula | C₈H₅F₆NO₄S₂ | [4] |

| Molecular Weight | 357.25 g/mol | [5] |

| Melting Point | 100-102 °C | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in many organic solvents | [7] |

| SMILES | C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | [4] |

| InChI | 1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | [4] |

Spectral Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While detailed spectra are available from various sources, a summary of expected spectral features is provided.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl group.[4][8]

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbons of the phenyl ring and the trifluoromethyl groups.[4]

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier, showing a characteristic signal for the trifluoromethyl groups.[4]

-

Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in organic synthesis are crucial for reproducible research.

Synthesis of N-Phenylbis(trifluoromethanesulfonimide)

A common method for the preparation of this compound involves the reaction of aniline with trifluoromethanesulfonyl fluoride in a two-step process.[9][10]

Step 1: Formation of N-phenyl trifluoromethanesulfonamide

-

To a 100L stainless steel reactor, add 9.3 kg of aniline, 40 L of acetonitrile, and 13 kg of triethylenediamine.[10][11]

-

Evacuate the reactor to -0.09 MPa and introduce 20 kg of trifluoromethanesulfonyl fluoride gas.[10][11]

-

Seal the reactor and stir the reaction mixture at 40 °C for 8 hours.[10][11] The pressure will gradually decrease from approximately 0.23 MPa to 0.08 MPa.[10][11]

-

Once the pressure stabilizes, recover the excess trifluoromethanesulfonyl fluoride.[10][11]

Step 2: Formation of N-Phenylbis(trifluoromethanesulfonimide)

-

To the reactor containing the N-phenyl trifluoromethanesulfonamide, add 40 L of dichloromethane and 0.4 kg of 4-dimethylaminopyridine (DMAP).[11]

-

Introduce another 20 kg of trifluoromethanesulfonyl fluoride.[11]

-

Seal the reactor and continue the reaction for 15 hours, during which the pressure will decrease from approximately 0.21 MPa to 0.06 MPa.[11]

-

Recover the excess trifluoromethanesulfonyl fluoride and distill off the solvent to obtain a yellow viscous solid.[11]

-

Add 30 kg of ethanol and stir rapidly to induce crystallization.[11]

-

Filter the white crystals and dry to yield N-phenylbis(trifluoromethanesulfonimide).[11]

Caption: Synthesis of this compound.

Triflation of Phenols

This compound is an excellent reagent for the conversion of phenols to aryl triflates, which are valuable intermediates in cross-coupling reactions.[12] A general procedure using microwave heating is described below.[12]

-

In a septum-capped tube, combine the phenol (2.0 mmol), N-phenylbis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).[12]

-

Add 3.0 mL of tetrahydrofuran (THF) to the mixture.[12]

-

Heat the reaction mixture to 120 °C for 6 minutes using a microwave synthesizer.[12]

-

After cooling, the product can be purified by flash chromatography.[12]

Caption: Triflation of Phenol.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to generate triflates, which are excellent leaving groups. This property is exploited in a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl and enol triflates, readily prepared using this compound, are key substrates in numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions.[1][6][13] These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of complex molecules, including pharmaceuticals and materials.[1][14][15][16]

The general workflow for a palladium-catalyzed cross-coupling reaction involving an aryl triflate is depicted below.

Caption: Pd-Catalyzed Cross-Coupling Workflow.

The reaction mechanism typically involves the oxidative addition of the aryl triflate to a palladium(0) complex, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability, ease of handling, and high efficiency in triflation reactions make it a preferred choice for the preparation of aryl and enol triflates. These intermediates are pivotal in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]

- 3. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | C8H5F6NO4S2 | CID 142176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [commonorganicchemistry.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. rsc.org [rsc.org]

- 8. N-Phenyl-bis(trifluoromethanesulfonimide)(37595-74-7) 1H NMR [m.chemicalbook.com]

- 9. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]

- 10. Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]

- 11. N-Phenyl-bis(trifluoromethanesulfonimide) synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 14. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas [organic-chemistry.org]

- 15. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-phenyl-bis(trifluoromethanesulfonimide): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-bis(trifluoromethanesulfonimide), commonly referred to as PhNTf₂ or N,N-bis(trifluoromethylsulfonyl)aniline, is a highly effective and versatile reagent in modern organic synthesis. Its primary utility lies in its capacity as a powerful triflating agent, facilitating the introduction of the trifluoromethanesulfonyl (triflyl) group onto a wide range of substrates. This technical guide provides a comprehensive overview of the discovery and synthesis of PhNTf₂, detailing the original experimental protocol and subsequent, more contemporary, synthetic methodologies. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways are visualized using logical diagrams. This document serves as an in-depth resource for researchers and professionals engaged in chemical synthesis and drug development.

Discovery and Historical Context

The advent of N-phenyl-bis(trifluoromethanesulfonimide) as a significant tool in organic chemistry can be traced back to 1973. In a seminal publication in Tetrahedron Letters, J.B. Hendrickson and R. Bergeron reported the first synthesis of this compound.[1][2] Their work introduced a new class of reagents, which they termed "triflamides," for acylation and triflation reactions. The original synthesis involved the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of triethylamine at a low temperature.[1][2] This discovery provided chemists with a stable, crystalline, and easy-to-handle alternative to the highly reactive and difficult-to-handle trifluoromethanesulfonic anhydride.

Synthetic Methodologies

The synthesis of N-phenyl-bis(trifluoromethanesulfonimide) has evolved since its initial discovery, with several methods being developed to improve yield, safety, and scalability. These methods primarily involve the reaction of aniline with a trifluoromethanesulfonylating agent in the presence of a base.

The Original Hendrickson-Bergeron Synthesis

The first reported synthesis of PhNTf₂ utilized trifluoromethanesulfonic anhydride as the triflylating agent. The reaction was carried out at a significantly low temperature to control the reactivity of the anhydride.

Reaction Scheme:

Figure 1: Original Hendrickson-Bergeron Synthesis Pathway.

Modern Synthetic Routes using Trifluoromethanesulfonyl Fluoride

More recent and industrially scalable methods often employ trifluoromethanesulfonyl fluoride (TfF) as the triflylating agent. TfF is a gas, and its use necessitates specialized equipment, but it offers advantages in terms of cost and handling on a large scale. These reactions are typically carried out in a two-step, one-pot process where aniline is first mono-triflylated and then subsequently di-triflylated.

Reaction Workflow:

Figure 2: Generalized workflow for the synthesis of PhNTf₂ using TfF.

Data Presentation

The following tables summarize the quantitative data from the key synthetic methods for N-phenyl-bis(trifluoromethanesulfonimide).

Table 1: Comparison of Synthetic Methods for N-phenyl-bis(trifluoromethanesulfonimide)

| Parameter | Hendrickson-Bergeron Method | Modern Method (using TfF) |

| Triflylating Agent | Trifluoromethanesulfonic Anhydride | Trifluoromethanesulfonyl Fluoride |

| Base | Triethylamine | Triethylamine, Triethylenediamine, etc. |

| Solvent | Methylene Chloride | Acetonitrile, Dichloromethane, Toluene |

| Temperature | -78 °C | 0 to 60 °C |

| Yield | 92%[1] | Up to 94% |

| Melting Point (°C) | 93-94[1] | 100-103 |

Experimental Protocols

Original Synthesis of N-phenyl-bis(trifluoromethanesulfonimide) (Hendrickson & Bergeron, 1973)

Materials:

-

Aniline

-

Trifluoromethanesulfonic Anhydride (Tf₂O)

-

Triethylamine (Et₃N)

-

Methylene Chloride (CH₂Cl₂)

Procedure:

-

A solution of aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous methylene chloride is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of trifluoromethanesulfonic anhydride (2.1 equivalents) in anhydrous methylene chloride is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is stirred at -78 °C for a specified period (typically 1-2 hours).

-

The reaction is quenched by the addition of water.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield N-phenyl-bis(trifluoromethanesulfonimide) as a white crystalline solid.

A Modern Synthesis using Trifluoromethanesulfonyl Fluoride (Representative Procedure)

Materials:

-

Aniline

-

Trifluoromethanesulfonyl Fluoride (TfF)

-

Triethylenediamine

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile

-

Dichloromethane

-

Ethanol

Procedure:

-

To a suitable pressure reactor, add aniline (1.0 equivalent), triethylenediamine (1.5 equivalents), and acetonitrile.

-

Evacuate the reactor and introduce trifluoromethanesulfonyl fluoride gas (2.2 equivalents) and seal the reactor.

-

The reaction mixture is stirred at 40 °C for 8 hours, during which the pressure is monitored.

-

Excess trifluoromethanesulfonyl fluoride is recovered.

-

The acetonitrile is removed by distillation.

-

Dichloromethane and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reactor.

-

A second portion of trifluoromethanesulfonyl fluoride (2.2 equivalents) is introduced, and the reactor is sealed.

-

The reaction is stirred for 15 hours.

-

Excess trifluoromethanesulfonyl fluoride is recovered, and the solvent is distilled off to yield a crude solid.

-

The crude product is purified by stirring with ethanol, followed by filtration and drying to give N-phenyl-bis(trifluoromethanesulfonimide) as a white crystalline solid with a purity of >99%.

Signaling Pathways and Logical Relationships

The decision to use a particular synthetic route for PhNTf₂ can be guided by several factors, including the scale of the reaction, available equipment, and cost considerations.

Figure 3: Decision-making logic for selecting a synthetic route.

Conclusion

N-phenyl-bis(trifluoromethanesulfonimide) has become an indispensable reagent in organic synthesis since its initial discovery by Hendrickson and Bergeron. The evolution of its synthesis from a low-temperature laboratory-scale procedure to more robust and scalable industrial methods highlights the compound's importance. This guide has provided a detailed technical overview of these synthetic routes, offering valuable information for researchers and professionals in the field. The choice of synthetic method will ultimately depend on the specific requirements of the application, balancing factors such as scale, cost, and available infrastructure.

References

A Comprehensive Technical Guide to the Physical Properties of N,N-Bis(trifluoromethylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as Phenyl Triflimide, is a versatile and stable crystalline solid widely employed in organic synthesis. Its primary application lies in its function as a mild and efficient triflating reagent, facilitating the introduction of the trifluoromethanesulfonyl (triflyl) group to a variety of substrates. This technical guide provides an in-depth overview of the core physical properties of N,N-Bis(trifluoromethylsulfonyl)aniline, supplemented with detailed experimental protocols and logical diagrams to support its practical application in a research and development setting.

Core Physical and Chemical Properties

N,N-Bis(trifluoromethylsulfonyl)aniline is typically a white to light yellow or off-white crystalline powder.[1][2][3][4] Its stability and non-hygroscopic nature make it a convenient reagent for a range of chemical transformations.[5]

Quantitative Physical Properties

The key physical parameters of N,N-Bis(trifluoromethylsulfonyl)aniline are summarized in the table below for easy reference and comparison. It is important to note that while the melting point has been experimentally determined, the boiling point and density are predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [3][6][7] |

| Molecular Weight | 357.25 g/mol | [3][5][8] |

| Melting Point | 100-104 °C | [3] |

| 100-102 °C | [4][8][9] | |

| 95-96 °C | ||

| Predicted Boiling Point | 305.3 ± 52.0 °C at 760 mmHg | [8][10] |

| Predicted Density | 1.8 ± 0.1 g/cm³ | [10] |

| 1.766 g/cm³ | [8] | |

| Predicted pKa | -13.12 ± 0.50 | [2] |

Solubility Profile

The solubility of N,N-Bis(trifluoromethylsulfonyl)aniline in various solvents is a critical parameter for its application in synthesis. The compound exhibits good solubility in several common organic solvents.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [2] |

| Chloroform | Slightly soluble | [2] |

| Ethyl Acetate | Slightly soluble | [2] |

| Ethanol | Good solubility | [11] |

| Acetone | Good solubility | [11] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (139.96 mM) | [1] |

| Water | Sparingly soluble | [11] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Materials:

-

N,N-Bis(trifluoromethylsulfonyl)aniline sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the N,N-Bis(trifluoromethylsulfonyl)aniline sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Firmly tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially to approach the expected melting point.

-

As the temperature nears the anticipated melting point (around 90-95 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Qualitative)

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.

Materials:

-

N,N-Bis(trifluoromethylsulfonyl)aniline sample

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, DMSO)

-

Small test tubes

-

Spatula or weighing paper

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

Procedure:

-

Add a small, measured amount of N,N-Bis(trifluoromethylsulfonyl)aniline (e.g., 10 mg) to a clean, dry test tube.

-

Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a clean glass rod.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested. For more quantitative results, a gravimetric analysis of the undissolved solid can be performed after filtration and drying.

Visualization of Synthetic Application

N,N-Bis(trifluoromethylsulfonyl)aniline is a key reagent in the synthesis of aryl and enol triflates, which are valuable intermediates in cross-coupling reactions.[11][12] The following diagram illustrates the general workflow for the triflation of a phenol using N,N-Bis(trifluoromethylsulfonyl)aniline.

Caption: General workflow for the synthesis of aryl triflates using N,N-Bis(trifluoromethylsulfonyl)aniline.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of N,N-Bis(trifluoromethylsulfonyl)aniline, a critical reagent in modern organic synthesis. The tabulated data on its physical constants and solubility, combined with standardized experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The visualization of its application in triflation reactions further clarifies its utility and role in the creation of important synthetic intermediates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. n-Phenyl-bis(trifluoromethanesulphonimide), 99% 37595-74-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C8H5F6NO4S2 | CID 142176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,n-bis-(trifluoromethanesulfonyl) Aniline Cas No: 37595-74-7 at Best Price in Shijiazhuang | De Keda Shijiazhuang Chemical Co,. Ltd. [tradeindia.com]

- 9. N,N-Bis(trifluoromethylsulfonyl)aniline | CAS#:37595-74-7 | Chemsrc [chemsrc.com]

- 10. N,N-Bis(trifluoromethylsulfonyl)aniline Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 11. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

Phenyl Triflimide (CAS 37595-74-7): A Comprehensive Technical Guide for Researchers

An In-depth Examination of N-Phenyl-bis(trifluoromethanesulfonimide) for Applications in Organic Synthesis and Drug Discovery

Abstract

N-Phenyl-bis(trifluoromethanesulfonimide), commonly referred to as Phenyl triflimide, with CAS number 37595-74-7, is a highly stable and versatile reagent in modern organic synthesis.[1] Characterized by its two potent electron-withdrawing trifluoromethylsulfonyl groups attached to an aniline backbone, this crystalline solid has become an invaluable tool for the triflation of a wide range of substrates, including phenols, amines, and carbonyl compounds.[2][3][4] Its application facilitates the formation of triflates, which are excellent leaving groups, thereby enabling a variety of subsequent transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and its role in the synthesis of pharmaceutically active compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable and relatively easy to handle compared to other triflating agents like triflic anhydride.[1][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 37595-74-7 | [8] |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [2] |

| Molecular Weight | 357.25 g/mol | [2][8] |

| Melting Point | 100-102 °C | [2][7][8] |

| Boiling Point | 305.3 °C (Predicted) | [2] |

| Appearance | White to off-white powder or crystals | [7] |

| Solubility | Soluble in water and methanol. Slightly soluble in chloroform and ethyl acetate. | [2][9] |

| Purity | Typically ≥98% (GC or HPLC) | [6][10] |

Synthesis of this compound

A common method for the preparation of N-phenyl-bis(trifluoromethanesulfonimide) involves the reaction of aniline with a trifluoromethanesulfonylating reagent in the presence of a base.[3] A patented method describes a two-step process using trifluoromethanesulfonyl fluoride.[11]

Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Fluoride[2][11]

Step 1: Formation of N-phenyl trifluoromethanesulfonamide

-

In a suitable reactor, add aniline (9.3 kg), acetonitrile (40 L), and triethylenediamine (13 kg).

-

Evacuate the reactor and introduce trifluoromethanesulfonyl fluoride gas (20 kg).

-

The reaction mixture is stirred at 40°C for 8 hours. The pressure is monitored until it stabilizes.

-

Excess trifluoromethanesulfonyl fluoride is recovered.

-

The solvent (acetonitrile) is removed by distillation.

Step 2: Formation of N-phenyl-bis(trifluoromethanesulfonimide)

-

To the reactor containing the N-phenyl trifluoromethanesulfonamide intermediate, add dichloromethane (40 L) and 4-dimethylaminopyridine (DMAP) (0.4 kg).

-

Introduce trifluoromethanesulfonyl fluoride gas (20 kg) again.

-

The reaction is sealed and stirred for 15 hours, monitoring the pressure drop.

-

Recover the excess trifluoromethanesulfonyl fluoride.

-

The final product is isolated and purified, typically by recrystallization, to yield N-phenyl-bis(trifluoromethanesulfonimide) with high purity (>99%) and an isolated yield of 90-92%.[2]

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a premier reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group, which is an excellent leaving group. This reactivity is harnessed in numerous synthetic transformations.

Triflation of Phenols and Alcohols

The conversion of phenols and alcohols to their corresponding triflates activates the hydroxyl group for subsequent nucleophilic substitution or cross-coupling reactions.[12]

-

In a septum-capped tube, mix the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 710 mg), and potassium carbonate (6.0 mmol, 830 mg).

-

Add tetrahydrofuran (THF) (3.0 mL) to the mixture.

-

Heat the reaction mixture to 120°C for 6 minutes using a microwave synthesizer.

-

After cooling, the reaction mixture is worked up and the aryl triflate product is purified, typically by flash chromatography. Isolated yields are generally in the range of 69-91%.[13]

Formation of Enol Triflates

Enolizable ketones can be converted to enol triflates, which are versatile intermediates for carbon-carbon bond formation.[5] this compound is often superior to triflic anhydride for this transformation.[4]

-

An oven-dried, three-necked, round-bottomed flask is charged with the β-tetralone (31.5 mmol) and tetrahydrofuran (120 mL) under an argon atmosphere.

-

The flask is cooled to -20°C.

-

Potassium tert-butoxide (31.5 mmol) is added slowly over 10 minutes.

-

The mixture is warmed to 0°C and stirred for 1 hour.

-

The solution is re-cooled to -20°C.

-

N-phenyl-bis(trifluoromethanesulfonimide) (30.0 mmol) is added to the solution.

-

The mixture is warmed to 0°C and stirred for 4 hours.

-

The reaction is monitored by TLC for completion.

-

The product, 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate, is isolated and purified by chromatography, with reported yields of 97-98%.[7]

Caption: General Triflation Workflow.

Role in Drug Discovery and Development

This compound plays a crucial, albeit indirect, role in drug discovery by enabling the synthesis of complex, biologically active molecules. It is a key reagent in the synthesis of several pharmaceutical agents and candidates.

Synthesis of Abiraterone Acetate

Abiraterone acetate is a drug used in the treatment of castration-resistant prostate cancer.[14] Its synthesis can involve the formation of a key enol triflate intermediate using this compound.[9][15]

-

A solution of prasterone acetate (1 g) and N-phenyl-bis(trifluoromethanesulfonimide) (1.3 g) in tetrahydrofuran (15 ml) is cooled to -78 °C.

-

A 0.5 M solution of potassium hexamethyldisilazane (KHMDS) in toluene (6.05 ml) is slowly added.

-

The reaction is maintained at -80 to -70 °C for 2 hours, then warmed to 0-5 °C for a further 2 hours.

-

The resulting enol triflate is then used in a subsequent palladium-catalyzed cross-coupling reaction to introduce the pyridine moiety, leading to abiraterone acetate.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

S1P receptors are important targets in the treatment of autoimmune diseases like multiple sclerosis.[10] this compound is used in the synthesis of S1P receptor agonists.[16] While this compound itself does not interact with the S1P signaling pathway, it is instrumental in creating the molecules that do. The synthesized agonist, upon phosphorylation in vivo, binds to the S1P1 receptor, leading to its internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, thereby producing an immunosuppressive effect.

Caption: Role of this compound in S1P Pathway Modulation.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container. It is moisture sensitive.[9][15]

Conclusion

N-Phenyl-bis(trifluoromethanesulfonimide) is a robust and highly effective reagent for triflation reactions in organic synthesis. Its stability, ease of handling, and high efficiency in converting phenols, alcohols, and carbonyl compounds into their corresponding triflates make it an indispensable tool for researchers. The utility of this compound extends significantly into the realm of drug discovery and development, where it facilitates the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The detailed protocols and data presented in this guide underscore its importance and provide a valuable resource for scientists working in these fields.

References

- 1. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 2. Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]

- 3. JP2003286244A - Method for producing N-phenylbis (trifluoromethanesulfonimide) - Google Patents [patents.google.com]

- 4. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 5. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP3027638B1 - Process for the preparation of abiraterone and abiraterone acetate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]

- 12. This compound [commonorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. US9650410B2 - Process for the preparation of abiraterone and abiraterone acetate - Google Patents [patents.google.com]

- 16. This compound|37595-74-7 - MOLBASE Encyclopedia [m.molbase.com]

Phenyl Triflimide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of Phenyl triflimide (N-Phenyl-bis(trifluoromethanesulfonimide)), a versatile and powerful reagent in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its synonyms, properties, synthesis, and key applications, complete with experimental protocols and reaction pathway visualizations.

Nomenclature and Synonyms

This compound is a well-established triflating agent, yet it is recognized in scientific literature under various names. A comprehensive understanding of these synonyms is crucial for efficient literature searching and chemical sourcing. The compound is systematically named 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide.[1] Its Chemical Abstracts Service (CAS) Registry Number is 37595-74-7.[1][2][3][4][5]

Below is a table summarizing the most common synonyms for this compound encountered in scientific literature and chemical databases.

| Synonym | Reference |

| N-Phenylbis(trifluoromethanesulfonimide) | [2][6][7][8][9] |

| N,N-Bis(trifluoromethylsulfonyl)aniline | [1][3][4][6][7][10][11][12] |

| This compound | [1][2][4][6] |

| N-Phenyltrifluoromethanesulfonimide | [1][6][8] |

| 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide | [1][3] |

| Tf2NPh | [1] |

| N-Phenyl-trifluoromethanesulfonimide | [3] |

| NSC 240874 | [2][3] |

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable and non-hygroscopic, facilitating its handling and storage.[8] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [1][2] |

| Molecular Weight | 357.25 g/mol | [2][4][5] |

| Melting Point | 100-102 °C | [2][4][5][11] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. | [2] |

Synthesis of this compound

The preparation of N-phenyl-bis(trifluoromethanesulfonyl)imide can be achieved through the reaction of aniline with a trifluoromethanesulfonylating agent in the presence of a base.[2] One common laboratory-scale synthesis involves the use of trifluoromethanesulfonic anhydride (Tf₂O).

Experimental Protocol: Synthesis from Aniline and Triflic Anhydride

Materials:

-

Aniline

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triethylamine (TEA) or other suitable organic base

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add trifluoromethanesulfonic anhydride (2.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to afford pure N-Phenyl-bis(trifluoromethanesulfonimide).

A Japanese patent describes a method for producing N-phenylbis(trifluoromethanesulfonimide) by mixing aniline, a trifluoromethanesulfonylating reagent (like trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride), and a base (such as triethylamine, tributylamine, or diisopropylethylamine) in a solvent and stirring the mixture at a controlled temperature of 4 to 10 °C.[2]

Applications in Organic Synthesis

This compound is a highly valued reagent primarily for the introduction of the trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃), a potent electron-withdrawing group and an excellent leaving group. This reactivity makes it a cornerstone in a variety of synthetic transformations.

Triflation of Phenols and Alcohols

A primary application of this compound is the conversion of phenols and alcohols to their corresponding triflates. Aryl and vinyl triflates are stable and can be readily purified, serving as versatile substrates in cross-coupling reactions. This compound is often preferred over the more reactive triflic anhydride due to its milder nature, which can lead to higher selectivity in complex molecules.[13]

General Reaction Scheme:

A rapid and efficient method for the synthesis of aryl triflates from phenols utilizes controlled microwave heating.[7]

Materials:

-

Phenol (1.0 equivalent)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Tetrahydrofuran (THF)

Procedure:

-

In a microwave-safe reaction vial, combine the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg), and potassium carbonate (6.0 mmol, 828 mg).[7]

-

Add 3.0 mL of THF to the vial and cap it.[7]

-

Heat the reaction mixture to 120 °C for 6 minutes using a microwave synthesizer.[7]

-

After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography to obtain the aryl triflate.[7]

This method has been shown to be effective for a range of phenols with both electron-donating and electron-withdrawing substituents, with isolated yields typically between 69% and 91%.[7]

Formation of Vinyl Triflates from Ketones

This compound is also instrumental in the regioselective synthesis of vinyl triflates from ketones via their enolates. The resulting vinyl triflates are valuable precursors for a variety of carbon-carbon bond-forming reactions.

General Reaction Scheme:

The following is a representative procedure for the formation of a vinyl triflate from a ketone.

Materials:

-

Ketone (e.g., β-tetralone)

-

Base (e.g., Potassium tert-butoxide)

-

N-Phenylbis(trifluoromethanesulfonimide)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a stirred solution of the ketone (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., potassium tert-butoxide, 1.1 equivalents) dropwise to generate the enolate.

-

Stir the resulting solution at -78 °C for 30-60 minutes.

-

Add a solution of N-Phenylbis(trifluoromethanesulfonimide) (1.2 equivalents) in anhydrous THF to the enolate solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired vinyl triflate.

Conclusion

This compound and its synonyms, most notably N-Phenylbis(trifluoromethanesulfonimide) and N,N-Bis(trifluoromethylsulfonyl)aniline, represent a class of indispensable reagents in contemporary organic chemistry. Its stability, ease of handling, and mild reactivity profile make it a superior choice for the synthesis of aryl and vinyl triflates from phenols, alcohols, and ketones. The resulting triflates are pivotal intermediates in a vast array of synthetic transformations, including powerful cross-coupling reactions that are fundamental to the construction of complex molecules in drug discovery and materials science. The detailed protocols and reaction workflows provided in this guide aim to equip researchers with the practical knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]

- 2. JP2003286244A - Method for producing N-phenylbis (trifluoromethanesulfonimide) - Google Patents [patents.google.com]

- 3. Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound [commonorganicchemistry.com]

- 5. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

The Potent Electron-Withdrawing Nature of Phenyl Triflimide: A Technical Guide

Abstract

N-Phenyl-bis(trifluoromethanesulfonyl)imide, commonly known as phenyl triflimide, is a highly stable, crystalline solid that has emerged as a cornerstone reagent in modern organic synthesis. Its profound electron-withdrawing character, imparted by two trifluoromethanesulfonyl groups, renders it an exceptionally mild and selective triflating agent. This technical guide provides an in-depth analysis of the electron-withdrawing properties of this compound, supported by quantitative data, detailed experimental protocols for its synthesis and key applications, and graphical visualizations of relevant chemical processes. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who seek a comprehensive understanding of this versatile reagent.

Introduction to this compound

This compound, with the chemical formula C₈H₅F₆NO₄S₂, is an organofluorine compound that serves as a powerful tool for introducing the trifluoromethanesulfonyl (triflyl) group onto a variety of substrates.[1] The triflyl group is one of the best leaving groups known in organic chemistry, a property that stems from the exceptional stability of its corresponding anion, the triflate anion (CF₃SO₃⁻). This stability is a direct consequence of the potent electron-withdrawing nature of the triflimide moiety.

The reagent's stability, ease of handling compared to more aggressive triflating agents like triflic anhydride, and its high selectivity make it invaluable for the synthesis of aryl and enol triflates.[2] These intermediates are pivotal in a myriad of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions, which are fundamental to the construction of complex molecules in pharmaceuticals and advanced materials.[3]

The Core of Electron-Withdrawing Properties

The remarkable electron-withdrawing capacity of this compound is rooted in the molecular architecture of the bis(trifluoromethanesulfonyl)imide group (-N(SO₂CF₃)₂). This powerful inductive and resonance effect is attributed to two key features:

-

Two Sulfonyl Groups: The sulfur atoms are in a high oxidation state (+6) and are bonded to highly electronegative oxygen atoms. This creates a significant partial positive charge on the sulfur atoms, which strongly pulls electron density away from the nitrogen and, subsequently, the phenyl ring.

-

Trifluoromethyl Groups: Each sulfonyl group is further substituted with a trifluoromethyl (-CF₃) group. Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful inductive (-I) effect, withdrawing electron density through the carbon-sulfur bonds.

This intense electron demand stabilizes the conjugate base formed upon the departure of a triflyl group, making this compound an excellent triflyl donor. The stability of the resulting N-phenyltrifluoromethanesulfonamide anion is a key driver for its reactivity. This strong electron-accepting ability is also why this compound has been investigated as a p-type dopant for materials like carbon nanotubes.[4]

Quantitative Data and Physicochemical Properties

The electron-withdrawing nature of this compound is reflected in its physical and chemical properties. The following tables summarize key quantitative data for this reagent.

Table 1: Physicochemical Properties of N-Phenyl-bis(trifluoromethanesulfonyl)imide

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [5][6] |

| Molecular Weight | 357.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 100-102 °C | [3] |

| Solubility | Soluble in methanol, dichloromethane, THF. Slightly soluble in chloroform and ethyl acetate. Sparingly soluble in water. | [1] |

Table 2: Acidity Data of the Parent Imide

The acidity of the parent N-H acid, bis(trifluoromethanesulfonyl)imide (HNTf₂), provides a direct quantitative measure of the electron-withdrawing power of the two triflyl groups.

| Compound | pKa (in Water, estimated) | pKa (in Acetonitrile) | Reference(s) |

| Bis(trifluoromethanesulfonyl)imide (HNTf₂) | < 0 | -0.10 | [7][8] |

| Triflic Acid (CF₃SO₃H) (for comparison) | ~ -12 | 0.70 | [8] |

Note: The extremely low pKa value categorizes HNTf₂ as a superacid, highlighting the immense stabilizing effect of the two triflyl groups on the conjugate base.

Table 3: Spectroscopic Data for N-Phenyl-bis(trifluoromethanesulfonyl)imide

Spectroscopic data provides insight into the electronic environment of the molecule.

| Spectrum Type | Key Features and Assignments | Reference(s) |

| ¹H NMR | Signals corresponding to the phenyl protons. The exact chemical shifts are dependent on the solvent used. | [9] |

| ¹³C NMR | Signals for the phenyl carbons and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. | [5] |

| Infrared (IR) | Strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations (typically in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively). C-F stretching vibrations are also prominent. | [5][10][11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key synthetic transformations.

Protocol 1: Synthesis of N-Phenyl-bis(trifluoromethanesulfonyl)imide

This protocol is adapted from a common industrial method utilizing trifluoromethanesulfonyl fluoride.[2][4]

Reactants:

-

Aniline (1.0 eq)

-

Trifluoromethanesulfonyl fluoride (TfF) (excess)

-

Triethylamine (or another suitable organic base) (2.0-4.0 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Strongly polar solvent (e.g., Acetonitrile)

-

Weakly polar solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

First Triflation: To a pressure reactor, add the polar solvent, aniline, and the organic base.

-

Seal the reactor and introduce an excess of trifluoromethanesulfonyl fluoride gas.

-

Heat the reaction mixture (e.g., to 40-60 °C) and stir for several hours until the pressure stabilizes, indicating the consumption of the gas and formation of N-phenyltrifluoromethanesulfonamide.

-

Solvent Exchange: Carefully vent the excess trifluoromethanesulfonyl fluoride. Remove the polar solvent via distillation.

-

Second Triflation: Add the weakly polar solvent and a catalytic amount of DMAP to the reactor containing the intermediate amide.

-

Re-introduce an excess of trifluoromethanesulfonyl fluoride gas.

-

Continue to stir at a controlled temperature (e.g., 40-60 °C) for several hours until the reaction is complete.

-

Work-up: After venting the excess gas, the reaction mixture is typically quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure N-Phenyl-bis(trifluoromethanesulfonyl)imide as a white crystalline solid.

Protocol 2: General Procedure for the Triflation of Phenols

This protocol describes the conversion of a phenol to an aryl triflate, a key intermediate for cross-coupling reactions.[12]

Reactants:

-

Phenol (1.0 eq)

-

N-Phenyl-bis(trifluoromethanesulfonyl)imide (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, Pyridine, or Triethylamine) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, the solvent, and the base.

-

Stir the mixture at room temperature for 10-15 minutes to form the corresponding phenoxide.

-

Add N-Phenyl-bis(trifluoromethanesulfonyl)imide in one portion.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[12]

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude aryl triflate by flash column chromatography on silica gel.

Protocol 3: Formation of Vinyl Triflates from Ketones

This protocol details the regioselective synthesis of a vinyl triflate from a ketone via its enolate.

Reactants:

-

Ketone (1.0 eq)

-

Strong, non-nucleophilic base (e.g., LDA, KHMDS, or NaHMDS) (1.1 eq)

-

N-Phenyl-bis(trifluoromethanesulfonyl)imide (1.1 eq)

-

Anhydrous solvent (e.g., THF or Diethyl Ether)

Procedure:

-

Enolate Formation: In a dry reaction flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the base (e.g., LDA, freshly prepared or as a solution) dropwise to the ketone solution.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

-

Triflation (Enolate Trapping): In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonyl)imide in a small amount of anhydrous THF.

-

Add the solution of this compound dropwise to the cold enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

-

Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl triflate.

Visualizing Chemical Pathways and Relationships

Graphical representations are essential for understanding the synthesis, mechanism, and application of this compound.

Figure 1: Two-step synthesis of this compound.

Figure 2: General mechanism of triflation.

Figure 3: Workflow for Suzuki coupling via an aryl triflate.

Conclusion

N-Phenyl-bis(trifluoromethanesulfonyl)imide stands out as a reagent of immense synthetic utility, a status owed directly to its potent and well-defined electron-withdrawing properties. The convergence of two trifluoromethanesulfonyl groups on a single nitrogen atom creates a powerful electrophilic center for triflyl group transfer, while ensuring the reagent remains a stable, manageable solid. Its ability to selectively generate crucial aryl and vinyl triflate intermediates under mild conditions has cemented its role in the synthesis of complex organic molecules, with profound implications for drug discovery, agrochemicals, and materials science. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers aiming to harness the full potential of this exceptional reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]

- 3. This compound [commonorganicchemistry.com]

- 4. Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | C8H5F6NO4S2 | CID 142176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bistriflimide - Wikipedia [en.wikipedia.org]

- 9. N-Phenyl-bis(trifluoromethanesulfonimide)(37595-74-7) 1H NMR spectrum [chemicalbook.com]

- 10. N-Phenyltrifluoromethanesulfonimide [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Phenyl Triflimide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Phenyl triflimide, also known as N-phenyl-bis(trifluoromethanesulfonimide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a stable, white to pale yellow crystalline solid widely used in organic synthesis as a mild and efficient triflating reagent. Its chemical stability and defined reactivity make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. An understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

While specific quantitative data is not widely available, the following table summarizes the qualitative solubility of this compound in several common organic solvents based on available chemical literature and supplier information.

| Solvent | Chemical Class | Qualitative Solubility | Citation(s) |

| Methanol | Polar Protic | Soluble | [1][2] |

| Ethanol | Polar Protic | Good Solubility | [3] |

| Acetone | Polar Aprotic | Good Solubility | [3] |

| Chloroform | Nonpolar | Slightly Soluble | [1][2] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1][2] |

| Water | Polar Protic | Sparingly Soluble | [3] |

Experimental Protocol for Determining Solubility

For applications requiring precise solubility values, the following general experimental protocol can be employed to determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective:

To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with tight-fitting caps (e.g., screw-cap vials with PTFE septa)

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. This may take several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles. The filtration step should also be performed at the experimental temperature to avoid precipitation.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic or Spectroscopic Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-